molecular formula C9H15NO3 B1418069 6-Oxo-1-propylpiperidine-3-carboxylic acid CAS No. 915924-93-5

6-Oxo-1-propylpiperidine-3-carboxylic acid

Cat. No.: B1418069
CAS No.: 915924-93-5
M. Wt: 185.22 g/mol
InChI Key: CJXIDYRIXNBPBI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1-propylpiperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the oxidation of 1-propylpiperidine-3-carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium, often using sulfuric acid, to facilitate the formation of the oxo group at the 6-position of the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1-propylpiperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 6-hydroxy-1-propylpiperidine-3-carboxylic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group or the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, amines.

Major Products Formed

    Oxidation: More oxidized derivatives of this compound.

    Reduction: 6-Hydroxy-1-propylpiperidine-3-carboxylic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Oxo-1-propylpiperidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Oxo-1-propylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-1-methylpiperidine-3-carboxylic acid
  • 6-Oxo-1-ethylpiperidine-3-carboxylic acid
  • 6-Oxo-1-butylpiperidine-3-carboxylic acid

Uniqueness

6-Oxo-1-propylpiperidine-3-carboxylic acid is unique due to its specific propyl group at the 1-position, which can influence its chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

6-oxo-1-propylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-5-10-6-7(9(12)13)3-4-8(10)11/h7H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXIDYRIXNBPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660746
Record name 6-Oxo-1-propylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-93-5
Record name 6-Oxo-1-propylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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